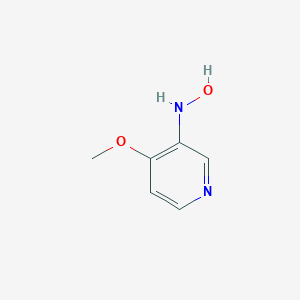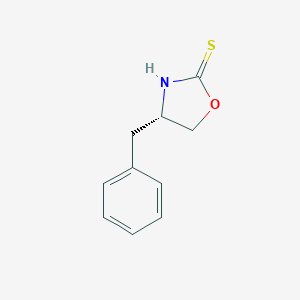![molecular formula C17H16ClN B125378 5-(3-Chloropropyl)-5H-dibenzo[b,f]azepine CAS No. 51551-40-7](/img/structure/B125378.png)
5-(3-Chloropropyl)-5H-dibenzo[b,f]azepine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
11-(3-Chloropropyl)benzobbenzazepine is a psychoactive compound belonging to the benzazepine class of chemicals. It was first synthesized in the 1960s and has been studied for its potential therapeutic effects in various medical conditions. Benzazepines are heterocyclic compounds consisting of a benzene ring fused to an azepine ring, and they have shown promise in treating a range of diseases due to their diverse biological activities .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 11-(3-Chloropropyl)benzobbenzazepine typically involves the reaction of 3-phenylpropan-1-amine with appropriate reagents. One common method includes acylation with methyl chloroformate followed by cyclization using trifluoromethanesulfonic acid (CF₃SO₃H) . This method is efficient and yields the desired benzazepine derivative.
Industrial Production Methods: Industrial production of benzazepine derivatives often employs multi-component reactions (MCRs) due to their efficiency and ability to produce complex molecules from simple starting materials. For example, a four-component reaction involving isatins, α-haloketones, activated acetylenic compounds, and isoquinoline in the presence of potassium fluoride/clinoptilolite nanoparticles (KF/CP NPs) in an acidic solution of hydrogen peroxide (H₂O₂) has been used to synthesize benzazepine derivatives .
化学反応の分析
Types of Reactions: 11-(3-Chloropropyl)benzobbenzazepine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Sodium azide (NaN₃) in dimethylformamide (DMF).
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of azides or other substituted derivatives.
科学的研究の応用
11-(3-Chloropropyl)benzob
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its effects on biological systems, including its potential as a sodium channel blocker and inhibitor of squalene synthase.
Medicine: Explored for its therapeutic potential in treating cardiovascular diseases, rheumatoid arthritis, diabetic retinopathy, osteoporosis, and acute renal failure.
Industry: Utilized in the development of new pharmaceuticals and as a precursor in organic synthesis.
作用機序
The mechanism of action of 11-(3-Chloropropyl)benzobbenzazepine involves its interaction with specific molecular targets and pathways. It has been shown to act as a sodium channel blocker, which can modulate the flow of sodium ions across cell membranes. This action is crucial in regulating neuronal excitability and can have therapeutic effects in conditions such as epilepsy and neuropathic pain . Additionally, it inhibits squalene synthase, an enzyme involved in cholesterol biosynthesis, making it a potential candidate for treating hyperlipidemia .
類似化合物との比較
Benazepril: An angiotensin-converting enzyme (ACE) inhibitor used to treat high blood pressure.
Fenoldopam: A dopamine receptor agonist used to treat hypertension.
Ivabradine: A medication used to treat certain heart conditions by reducing heart rate.
Semagacestat: A gamma-secretase inhibitor investigated for its potential in treating Alzheimer’s disease.
Uniqueness: 11-(3-Chloropropyl)benzobbenzazepine is unique due to its specific chemical structure, which allows it to interact with multiple biological targets. Its ability to act as both a sodium channel blocker and a squalene synthase inhibitor sets it apart from other benzazepine derivatives, providing a broader range of potential therapeutic applications .
特性
IUPAC Name |
11-(3-chloropropyl)benzo[b][1]benzazepine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN/c18-12-5-13-19-16-8-3-1-6-14(16)10-11-15-7-2-4-9-17(15)19/h1-4,6-11H,5,12-13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYWPWUMQXKGILM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=CC=CC=C3N2CCCCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














